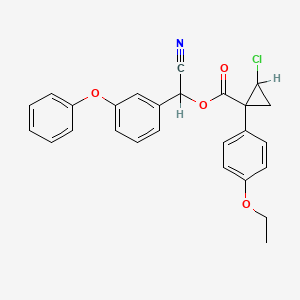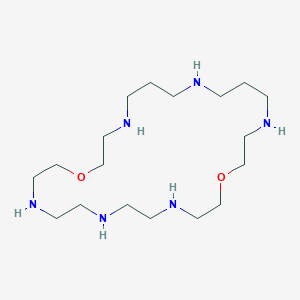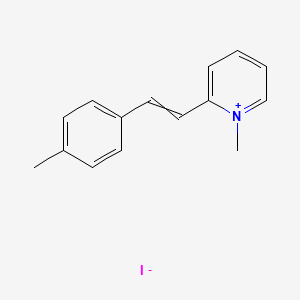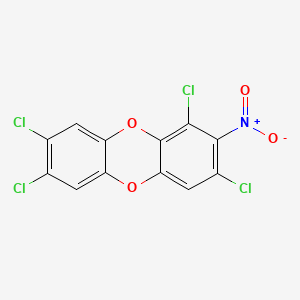
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin compound. It is a derivative of 2,3,7,8-tetrachlorodibenzo-p-dioxin, which is known for its high toxicity and environmental persistence. This compound is of significant interest due to its potential environmental and health impacts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin typically involves the nitration of 2,3,7,8-tetrachlorodibenzo-p-dioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound is not common due to its high toxicity and limited applications. it can be produced as a by-product in the manufacturing processes of other chlorinated aromatic compounds. The production process involves stringent safety measures to prevent environmental contamination and exposure to workers.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-Amino-1,3,7,8-tetrachlorodibenzo-p-dioxin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is primarily used in scientific research to study the environmental and health effects of polychlorinated dibenzo-p-dioxins. Its applications include:
Environmental Chemistry: Studying its persistence and degradation in the environment.
Toxicology: Investigating its toxic effects on living organisms.
Analytical Chemistry: Developing methods for its detection and quantification in environmental samples.
Mechanism of Action
The mechanism of action of 2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This can result in various toxic effects, including disruption of endocrine functions and immune suppression .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: The parent compound, known for its high toxicity.
2,3,7,8-Tetrachlorodibenzofuran: A structurally similar compound with similar toxicological properties.
Polychlorinated Biphenyls (PCBs): A group of related compounds with similar environmental persistence and toxicity.
Uniqueness
2-Nitro-1,3,7,8-tetrachlorodibenzo-p-dioxin is unique due to the presence of the nitro group, which can undergo specific chemical reactions not observed in its parent compound. This makes it a valuable compound for studying the effects of nitration on the toxicity and environmental behavior of polychlorinated dibenzo-p-dioxins .
Properties
CAS No. |
101126-67-4 |
|---|---|
Molecular Formula |
C12H3Cl4NO4 |
Molecular Weight |
367.0 g/mol |
IUPAC Name |
1,3,7,8-tetrachloro-2-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Cl4NO4/c13-4-1-7-8(2-5(4)14)21-12-9(20-7)3-6(15)11(10(12)16)17(18)19/h1-3H |
InChI Key |
YCAPHOOJTVTGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)](/img/structure/B14335972.png)
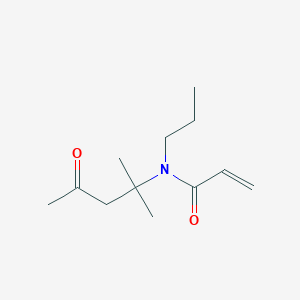
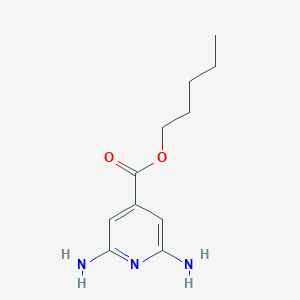
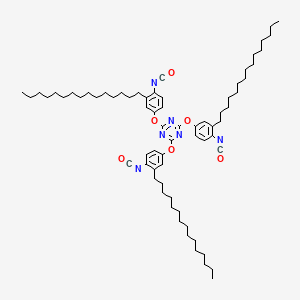


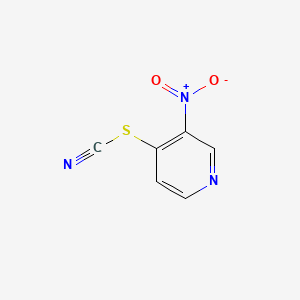
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
